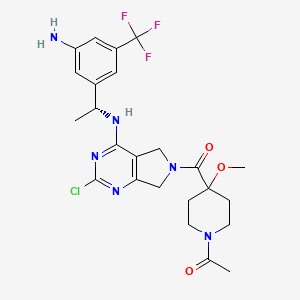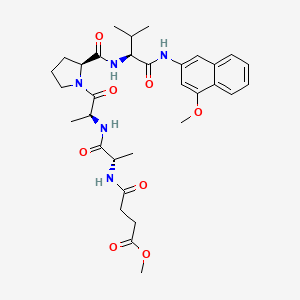
H-HoArg-OH-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-HoArg-OH-d4 est un dérivé marqué au deutérium de H-HoArg-OH, qui est un homologue de l'arginine. Ce composé est connu pour ses forts effets inhibiteurs sur la phosphatase alcaline osseuse et hépatique humaine . L'incorporation de deutérium dans la molécule améliore sa stabilité et modifie ses profils pharmacocinétiques et métaboliques, ce qui en fait un outil précieux dans le développement et la recherche de médicaments .
Méthodes De Préparation
La synthèse de H-HoArg-OH-d4 implique l'incorporation d'isotopes lourds stables de l'hydrogène (deutérium) dans la molécule de H-HoArg-OH. Les voies de synthèse et les conditions réactionnelles spécifiques pour ce processus ne sont pas largement détaillées dans la littérature disponible. L'approche générale implique l'utilisation de réactifs et de solvants deutérés pour obtenir le marquage isotopique souhaité . Les méthodes de production industrielle de ces composés impliquent généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée .
Analyse Des Réactions Chimiques
H-HoArg-OH-d4, comme son homologue non deutéré, peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs courants comprennent l'hydrure de lithium aluminium et le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. .
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de this compound peut produire des dérivés oxo correspondants, tandis que la réduction peut produire des amines deutérées .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Mécanisme d'action
Le mécanisme d'action de this compound implique son inhibition de la phosphatase alcaline osseuse et hépatique humaine. Cette inhibition est obtenue par la liaison du composé au site actif de l'enzyme, empêchant sa fonction normale. Le marquage au deutérium améliore la stabilité du composé, permettant une inhibition plus prolongée et plus efficace .
Applications De Recherche Scientifique
H-HoArg-OH-d4 has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of H-HoArg-OH-d4 involves its inhibition of human bone and liver alkaline phosphatase. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function. The deuterium labeling enhances the stability of the compound, allowing for more prolonged and effective inhibition .
Comparaison Avec Des Composés Similaires
H-HoArg-OH-d4 est unique en raison de son marquage au deutérium, ce qui le distingue d'autres composés similaires tels que :
L-Homoarginine : Un autre homologue de l'arginine, qui inhibe également la phosphatase alcaline mais ne possède pas la stabilité fournie par le marquage au deutérium.
Le marquage au deutérium de this compound lui confère des propriétés uniques qui en font un outil précieux en recherche et en développement de médicaments .
Propriétés
Formule moléculaire |
C7H16N4O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
(2S)-2-amino-4,4,5,5-tetradeuterio-6-(diaminomethylideneamino)hexanoic acid |
InChI |
InChI=1S/C7H16N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11)/t5-/m0/s1/i1D2,2D2 |
Clé InChI |
QUOGESRFPZDMMT-OZDFLOAESA-N |
SMILES isomérique |
[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])CN=C(N)N |
SMILES canonique |
C(CCN=C(N)N)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


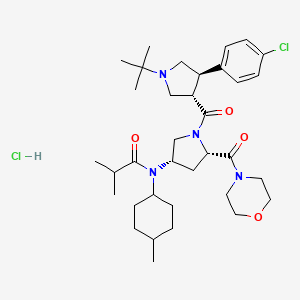
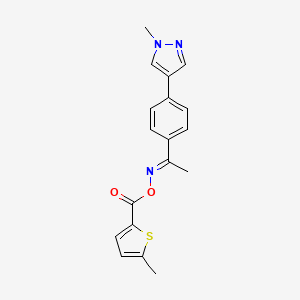


![N-[3-(3-pentoxyanilino)phenyl]prop-2-enamide](/img/structure/B12377528.png)
![(1S,2R,3R,6R,7R,10S)-2-ethyl-6-methyl-10-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione](/img/structure/B12377529.png)

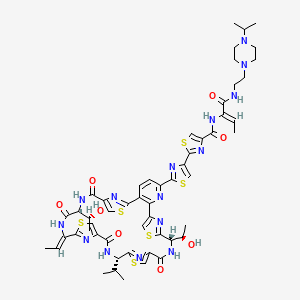
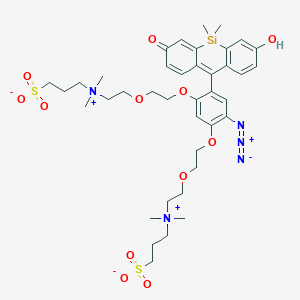
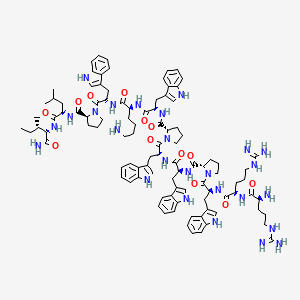
![(3S)-4-[1-(benzenesulfonyl)indol-3-yl]-3-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]butanoic acid](/img/structure/B12377551.png)
